5,6-Dihydroxy-1,3-benzodioxole

Vue d'ensemble

Description

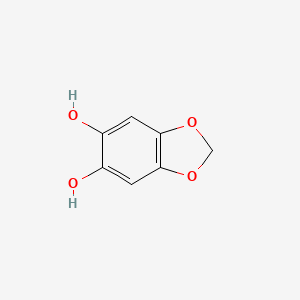

5,6-Dihydroxy-1,3-benzodioxole: is an organic compound with the molecular formula C7H6O4 and a molecular weight of 154.12 g/mol It is a derivative of benzodioxole, characterized by the presence of two hydroxyl groups at the 5 and 6 positions of the benzodioxole ring

Applications De Recherche Scientifique

5,6-Dihydroxy-1,3-benzodioxole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities

Mécanisme D'action

Target of Action

5,6-Dihydroxy-1,3-benzodioxole, a derivative of 1,3-Benzodioxole, has been found to act as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 is a protein that plays a crucial role in plant growth and development .

Mode of Action

The compound interacts with TIR1, enhancing root-related signaling responses . This interaction results in the promotion of root growth in plants such as Arabidopsis thaliana and Oryza sativa .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is essential for plant growth and development . It enhances the transcriptional activity of the auxin response reporter, DR5:GUS . Additionally, it down-regulates the expression of root growth-inhibiting genes .

Result of Action

The compound exhibits a remarkable promotive effect on root growth . It induces a common transcriptional response with auxin, a plant hormone, and down-regulates the expression of root growth-inhibiting genes . This results in enhanced root growth and potentially increased crop production .

Analyse Biochimique

Biochemical Properties

5,6-Dihydroxy-1,3-benzodioxole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit alpha-amylase and lipase enzymes, which are crucial in carbohydrate and lipid metabolism . The compound’s interaction with these enzymes suggests its potential as an antidiabetic agent. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been evaluated for its cytotoxic activity against cancer cell lines, including cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cells . The compound induces cell cycle arrest in the G2-M phase, leading to apoptosis in cancer cells . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer and antioxidant effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For example, the compound’s interaction with alpha-amylase and lipase enzymes results in the inhibition of carbohydrate and lipid metabolism . Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Therefore, determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound undergoes biotransformation by enzymes such as toluene dioxygenase, leading to the formation of metabolites like 4,5-dihydroxy-DFBD . These metabolic pathways play a crucial role in the compound’s biological activity and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments influence its activity and function. For example, its interaction with transporters facilitates its uptake into cells, where it can exert its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-1,3-benzodioxole typically involves the hydroxylation of 1,3-benzodioxole. One common method includes the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to introduce hydroxyl groups at the desired positions . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the dihydroxy derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Dihydroxy-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydroxy derivatives.

Substitution: Ethers and esters.

Comparaison Avec Des Composés Similaires

1,3-Benzodioxole: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

Piperine: A natural product containing the benzodioxole subunit, known for its bioactive properties.

Benzodioxole Derivatives: Various derivatives with different substituents exhibit unique biological activities and chemical reactivity.

Uniqueness: 5,6-Dihydroxy-1,3-benzodioxole is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in synthetic chemistry and biological research .

Activité Biologique

5,6-Dihydroxy-1,3-benzodioxole (C7H6O4), a derivative of 1,3-benzodioxole, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

This compound acts primarily as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1) . This interaction enhances root-related signaling responses in plants and affects the auxin signaling pathway crucial for plant growth and development.

Biochemical Pathways

The compound exhibits significant interactions with various enzymes and proteins:

- Inhibition of Enzymes : It inhibits alpha-amylase and lipase, impacting carbohydrate and lipid metabolism.

- Cytotoxic Activity : Studies have shown that it possesses cytotoxic effects against several cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells .

Biological Activities

This compound displays a range of biological activities:

- Antioxidant Properties : The compound has been studied for its potential to protect against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation.

- Antimicrobial Activity : It shows promise in combating microbial infections.

Research Findings

Research has documented various effects of this compound across different studies:

Cytotoxicity Studies

A study evaluated the cytotoxic effects of several benzodioxole derivatives on cancer cell lines. The results indicated that compound 5 (a derivative) exhibited significant apoptosis-inducing activity in HeLa and Caco-2 cells compared to untreated controls.

| Compound | C6 Cells Viability (%) | A549 Cells Viability (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

|---|---|---|---|---|

| Control | 83.9 | 94.3 | 4.5 | 0 |

| Compound 2 | 94.5 | 75.2 | 5.4 | 0 |

| Compound 5 | 60.2 | 81.8 | 25.0 | 12.11 |

| Cisplatin | 69.0 | 60.5 | 16.3 | 32.4 |

This table illustrates the comparative efficacy of different compounds in inducing apoptosis in cancer cells .

Dosage Effects

The biological activity of this compound varies significantly with dosage in animal models:

- Lower Doses : Exhibited beneficial effects such as antioxidant and anticancer activities.

- Higher Doses : Potentially toxic effects were noted at elevated concentrations.

Metabolic Pathways and Distribution

This compound is involved in various metabolic pathways:

- Transport Mechanisms : Its distribution within cells is mediated by specific transporters and binding proteins.

- Subcellular Localization : The compound localizes within specific cellular compartments, affecting its biological activity .

Case Studies

Several case studies highlight the therapeutic potential of benzodioxole derivatives:

- Anticancer Activity : A series of benzodioxole-based thiosemicarbazone derivatives were synthesized and evaluated for their anticancer properties against lung adenocarcinoma cells (A549) and glioma cells (C6). The most effective compounds demonstrated significant inhibition of DNA synthesis and increased apoptosis rates .

- Antioxidant Activity : Research indicated that compounds containing hydroxyl groups exhibit enhanced antioxidant properties compared to their counterparts without these groups, suggesting a direct correlation between structure and function .

Propriétés

IUPAC Name |

1,3-benzodioxole-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,8-9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNJUCIWLBSDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449980 | |

| Record name | 2H-1,3-Benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21505-20-4 | |

| Record name | 2H-1,3-Benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.